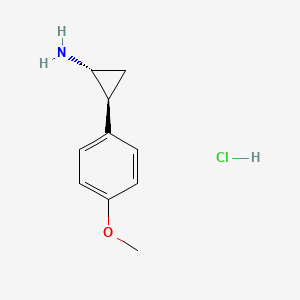
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is a quinazolinone-based derivative that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Research has shown that derivatives of the mentioned compound exhibit significant antimicrobial and antitubercular activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have been synthesized and found to possess notable antimicrobial properties, with some demonstrating activity against specific pathogens (Ammar et al., 2004). Similarly, the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole has led to compounds with promising antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Furthermore, a series of pyrazole–quinazolinone hybrid analogs have been synthesized, displaying excellent antitubercular activity, highlighting their potential in addressing tuberculosis, a major global health concern (Pandit & Dodiya, 2012).
Potential in Cancer Therapy
The compound and its derivatives have also been explored for their potential in cancer therapy. For example, studies have looked into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, with implications for the development of therapeutics to counteract the adverse effects of cannabinoids in cancer treatment (Lan et al., 1999).
Antifungal and Antimycobacterial Applications
Additional studies have demonstrated the antifungal activities of certain quinazolinone derivatives, providing insights into their potential use in treating fungal infections (Shivan & Holla, 2011). Moreover, the synthesis of benzopyrazolo[3,4-b]quinolindiones under microwave irradiation has revealed antimycobacterial activity against Mycobacterium spp strains, further emphasizing the compound's applicability in combating bacterial infections (Quiroga et al., 2014).
Propiedades
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-22-20-6-1-2-7-21(20)23-16-26(22)18-5-3-13-25(15-18)31(29,30)19-10-8-17(9-11-19)27-14-4-12-24-27/h1-2,4,6-12,14,16,18H,3,5,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHNVRNLAFCTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

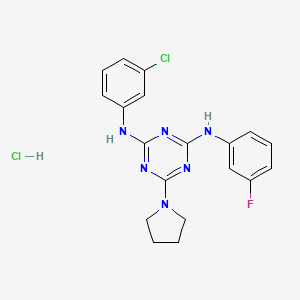
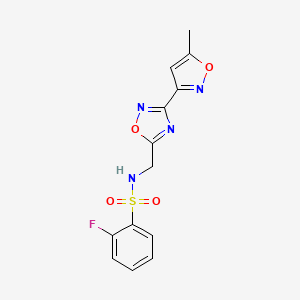
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2568278.png)
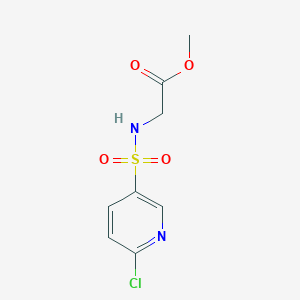
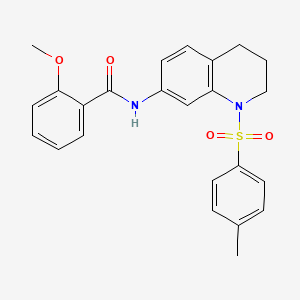
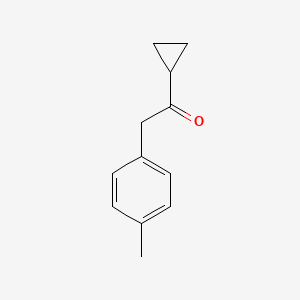

![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)
![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2568289.png)
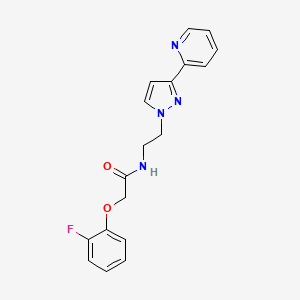
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2568295.png)
